N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)benzamide is a boronate ester-containing benzamide derivative with a pyridine core. Its structure features a pinacol-protected boronate ester at the 5-position of the pyridine ring and a benzamide group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of complex biaryl structures . The benzamide moiety may contribute to biological activity, as seen in related compounds targeting kinases or tubulin .
Properties
Molecular Formula |
C18H21BN2O3 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-15(20-12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
InChI Key |
YCUMVJXSFKYUAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Miyaura borylation reaction enables the conversion of aryl halides into boronic esters using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. For N-(5-bromopyridin-2-yl)benzamide, this method replaces the bromine atom at the pyridine’s 5-position with a pinacol boronic ester group.
Synthetic Pathway
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Precursor Synthesis :
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5-Bromo-2-aminopyridine is acylated with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield N-(5-bromopyridin-2-yl)benzamide.
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Reaction Conditions :
-
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Miyaura Borylation :
-
N-(5-Bromopyridin-2-yl)benzamide reacts with B₂pin₂ under palladium catalysis.
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Catalytic System :
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Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronic ester. The amide group remains stable under these conditions due to its electron-withdrawing nature, which mitigates undesired side reactions.
Advantages and Limitations
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Advantages : High functional group tolerance, scalability, and compatibility with aromatic amines.
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Limitations : Requires halogenated precursors, which may necessitate additional synthesis steps.
Iridium-Catalyzed C–H Borylation
Reaction Overview
Direct C–H borylation of N-(pyridin-2-yl)benzamide using an iridium catalyst introduces the boronic ester group at the pyridine’s 5-position without requiring pre-halogenation. This method leverages the directing effect of the benzamide group to achieve meta-selectivity.
Synthetic Pathway
-
Substrate Preparation :
-
C–H Borylation :
Mechanistic Insights
The iridium catalyst activates the C–H bond ortho to the benzamide directing group, but steric and electronic effects drive borylation to the meta position (C5). The dtbpy ligand enhances catalyst stability and regioselectivity.
Advantages and Limitations
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Advantages : Atom-economical, avoids halogenation steps, and enables late-stage functionalization.
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Limitations : Requires specialized iridium catalysts, and competing ortho-borylation may occur if directing effects are insufficient.
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | C–H Borylation |
|---|---|---|
| Precursor Requirement | 5-Bromopyridine derivative | Unfunctionalized pyridine |
| Catalyst | Pd(dppf)Cl₂ | [Ir(cod)(OMe)]₂ + dtbpy |
| Regioselectivity | Controlled by halogen position | Directed by benzamide group |
| Yield | 70–90% | 60–75% |
| Functional Group Tolerance | High | Moderate (sensitive to steric effects) |
| Scalability | Excellent | Moderate |
Experimental Optimization Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium or copper catalysts are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various aryl derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: It can be used to develop enzyme inhibitors or other therapeutic agents .
Industry: In the materials science industry, this compound can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methoxy groups at the 2-position of pyridine (as in ) may alter electronic properties, affecting reactivity in cross-couplings.
- Biological Activity: Thienopyrimidine-containing analogues (e.g., compound 39 in ) exhibit inhibitory activity against GSK-3β, suggesting the pyridine-boronate scaffold’s versatility in drug design.
Comparative Yields :
- Suzuki reactions for pyridine-boronate esters generally yield 30–50%, influenced by steric effects of substituents .
- Electron-withdrawing groups (e.g., benzamide) may slightly reduce yields compared to alkyl amides due to increased substrate complexity .
Physicochemical Properties
Trends :
- Melting Points : Benzamide derivatives (e.g., compound 39) exhibit higher melting points (>250°C) compared to alkyl amides, likely due to stronger intermolecular hydrogen bonding .
- Solubility : Boronate esters are generally soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water .
Spectroscopic Data Comparison
Notes:
Biological Activity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)benzamide is a compound featuring a boron-containing moiety that has garnered attention for its potential biological activities. Boronic acids and their derivatives are known to interact with various biological targets, influencing metabolic pathways and exhibiting therapeutic effects. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The compound's structure includes a pyridine ring and a benzamide group , with a tetramethyl-1,3,2-dioxaborolane substituent. The molecular formula is , with a molar mass of 278.15 g/mol. The presence of the boron atom is significant for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O3 |
| Molar Mass | 278.15 g/mol |
| LogP | 2.16 |
| CAS Number | 903550-26-5 |
Biological Activity Overview
Research on boronic acid derivatives indicates that they can modulate enzyme activity and influence receptor interactions. The specific biological activities of this compound are still under investigation; however, several studies suggest potential pharmacological properties:
- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.
- Anticancer Activity : Some boron-containing compounds have shown promise in cancer therapy by targeting specific cancer cell lines and inhibiting tumor growth.
- Antimicrobial Properties : Compounds with boron moieties have been explored for their antimicrobial activities against various pathogens.
Case Study 1: Enzyme Interaction
A study investigating the interaction of boronic acids with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity at micromolar concentrations. The specific binding affinity of this compound requires further elucidation through kinetic studies.
Case Study 2: Anticancer Potential
Research conducted on similar boronic acid derivatives suggested that they could induce apoptosis in cancer cells through the inhibition of critical signaling pathways such as the PI3K/Akt pathway. The IC50 values for related compounds ranged from 10 to 100 µM in various cancer cell lines.
Case Study 3: Antimicrobial Activity
Investigations into the antimicrobial properties of boron-containing compounds revealed that they exhibit significant activity against Gram-positive bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Staphylococcus aureus.
The mechanisms through which this compound exerts its biological effects may involve:
- Covalent Bond Formation : Interaction with nucleophilic sites on enzymes or receptors.
- Alteration of Protein Conformation : Inducing changes in protein structure that affect function.
- Disruption of Cellular Pathways : Influencing key signaling pathways involved in cell proliferation and survival.
Q & A
Q. Q1. What are the critical steps in synthesizing N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)benzamide?
Methodological Answer: The synthesis typically involves:
Borylation of Pyridine Derivatives : Reacting 5-bromo-2-aminopyridine with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalysts, inert atmosphere) to introduce the dioxaborolane group.
Amidation : Coupling the boronate-containing pyridine intermediate with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DMF).
Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include maintaining anhydrous conditions for boron retention and avoiding deprotection of the pinacol boronate .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the presence of the pyridine ring (δ 7.5–8.5 ppm), benzamide carbonyl (δ ~165 ppm), and dioxaborolane methyl groups (δ 1.0–1.3 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 365.2).
- HPLC : Assesses purity (>95% required for biological assays).
Discrepancies in NMR splitting patterns may indicate residual solvents or rotamers, requiring variable-temperature NMR for resolution .
Advanced Research Questions
Q. Q3. How can conflicting spectroscopic data between synthesized batches be systematically resolved?
Methodological Answer:
Batch Comparison : Perform side-by-side NMR and HPLC to identify impurities or stereochemical variations.
Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
X-ray Crystallography : Resolve ambiguous stereochemistry or confirm boron coordination geometry (if crystals are obtainable).
Reaction Optimization : Adjust coupling conditions (e.g., switch from Pd(PPh) to PdCl(dppf)) to suppress side reactions. Contradictions often arise from trace metal catalysts or moisture-sensitive intermediates .
Q. Q4. What strategies optimize the stability of the dioxaborolane moiety during prolonged storage?
Methodological Answer:
- Storage Conditions : Use argon-flushed vials at −20°C with desiccants (e.g., molecular sieves).
- Solvent Selection : Avoid protic solvents (e.g., methanol) that hydrolyze the dioxaborolane ring.
- Stability Testing : Monitor degradation via NMR to detect boronic acid formation (δ ~30 ppm vs. δ ~25 ppm for intact dioxaborolane). Stability correlates with electron-withdrawing substituents on the pyridine ring .
Q. Q5. How do substituents on the benzamide ring influence biological activity?
Methodological Answer:
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Structure-Activity Relationship (SAR) Studies :
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Computational Modeling : DFT calculations predict binding affinities to targets like PARP-1 or BTK .
Experimental Design and Data Analysis
Q. Q6. How to design a kinetic study for Suzuki-Miyaura coupling in this compound’s synthesis?
Methodological Answer:
Variable Screening : Test Pd catalysts (Pd(OAc), PdCl), ligands (SPhos, XPhos), and bases (KCO, CsF).
Real-Time Monitoring : Use in-situ IR or LC-MS to track boronate intermediate consumption.
Rate Law Determination : Plot [product] vs. time under pseudo-first-order conditions.
Activation Energy : Perform reactions at 60°C, 80°C, and 100°C to calculate via Arrhenius equation.
Optimal conditions (e.g., PdCl(dppf)/CsF in THF) reduce side-product formation by 70% .
Q. Q7. What methodologies address low yields in the final amidation step?
Methodological Answer:
- Coupling Reagents : Compare HATU vs. EDCI/HOBt for activating the carboxylic acid.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require scavengers (e.g., polymer-bound trisamine) to remove excess reagents.
- Microwave Assistance : 30-minute microwave irradiation at 100°C increases yields from 45% to 82% by accelerating reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
